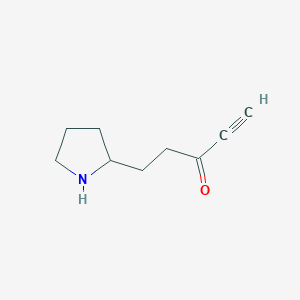
4-(2-Bromophenyl)thian-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Bromophenyl)thian-4-ol is an organic compound with the molecular formula C₁₁H₁₃BrOS It is a thian-4-ol derivative where a bromophenyl group is attached to the second position of the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromophenyl)thian-4-ol typically involves the reaction of 2-bromobenzene with thian-4-ol under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boron reagent . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Bromophenyl)thian-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Phenylthian-4-ol.
Substitution: Various substituted thian-4-ol derivatives.
Applications De Recherche Scientifique
4-(2-Bromophenyl)thian-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(2-Bromophenyl)thian-4-ol involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The thian-4-ol moiety may also contribute to the compound’s biological activity by interacting with cellular membranes and proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromothiophenol: Similar structure but lacks the thian-4-ol moiety.
4-(4-Bromophenyl)-thiazol-2-amine: Contains a thiazole ring instead of a thian-4-ol moiety.
4-(4-Bromophenyl)sulfonylbenzoyl-L-valine: Contains a sulfonyl group and an amino acid residue.
Uniqueness
4-(2-Bromophenyl)thian-4-ol is unique due to the presence of both the bromophenyl and thian-4-ol moieties, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H13BrOS |
|---|---|
Poids moléculaire |
273.19 g/mol |
Nom IUPAC |
4-(2-bromophenyl)thian-4-ol |
InChI |
InChI=1S/C11H13BrOS/c12-10-4-2-1-3-9(10)11(13)5-7-14-8-6-11/h1-4,13H,5-8H2 |
Clé InChI |
IIKLLBMUVFGIAD-UHFFFAOYSA-N |
SMILES canonique |
C1CSCCC1(C2=CC=CC=C2Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Bromophenyl)-2-[(2,2-difluoroethenyl)oxy]ethan-1-amine](/img/structure/B13161193.png)

![3-(6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)acrylic acid](/img/structure/B13161215.png)



![3-Propyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B13161232.png)
![N-(1-{5-[4-(trifluoromethyl)phenyl]thiophen-2-yl}ethylidene)hydroxylamine](/img/structure/B13161233.png)
![1-[1-(Methylamino)cyclobutyl]prop-2-en-1-one](/img/structure/B13161241.png)



![2-[4-(2-Aminoethyl)phenoxy]-N-(4-methylphenyl)acetamide](/img/structure/B13161273.png)

